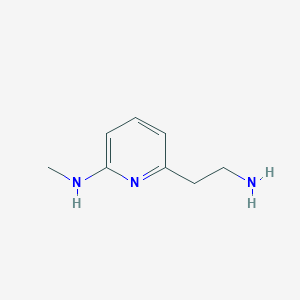

6-(2-aminoethyl)-N-methylpyridin-2-amine

概要

説明

6-(2-Aminoethyl)-N-methylpyridin-2-amine is a chemical compound characterized by the presence of a pyridine ring substituted with an aminoethyl group and a methylamine group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-aminoethyl)-N-methylpyridin-2-amine typically involves the nucleophilic substitution of a halogenated pyridine derivative with an aminoethyl group. One common method involves the reaction of 2-chloromethylpyridine with ethylenediamine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 6-(2-Aminoethyl)-N-methylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel can be employed in the presence of hydrogen gas.

Substitution: Halogenated derivatives of pyridine can be used as starting materials, with bases like sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Various substituted pyridine derivatives, depending on the nature of the substituents introduced.

科学的研究の応用

Medicinal Chemistry

Anticholinesterase Activity

Research indicates that derivatives of 2-aminopyridine, including 6-(2-aminoethyl)-N-methylpyridin-2-amine, exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the pathogenesis of Alzheimer's disease. A study demonstrated that certain 2-aminopyridine derivatives can enhance cognition by inhibiting these enzymes effectively, suggesting potential therapeutic applications in neurodegenerative disorders .

Inhibitors of Nitric Oxide Synthase

Another vital application of this compound is its role as an inhibitor of nitric oxide synthases (NOS). Selective inhibition of neuronal nitric oxide synthase has been linked to neuroprotection and the treatment of various neurological conditions. The structural modifications in this compound allow for enhanced binding to the active sites of NOS, indicating its potential as a therapeutic agent for preventing brain injury .

Enzyme Inhibition Studies

Mechanism of Action

The compound has been studied for its ability to bind selectively to different isoforms of NOS. For instance, the introduction of specific functional groups in the structure enhances its interaction with the enzyme's active site, leading to improved inhibition rates. This specificity is crucial for developing drugs that minimize side effects while maximizing therapeutic efficacy .

Neuropharmacological Applications

Cognition Enhancement

The cognitive-enhancing effects attributed to this compound stem from its ability to modulate cholinergic activity in the brain. Molecular docking studies have shown that this compound can engage with key residues in AChE, similar to known cognitive enhancers like donepezil. This interaction suggests a promising avenue for developing new treatments for cognitive decline associated with aging and neurodegenerative diseases .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticholinesterase Activity | Demonstrated significant inhibition of AChE and BChE by derivatives, including this compound. |

| Study B | NOS Inhibition | Identified structural modifications that enhance binding affinity and selectivity towards neuronal nitric oxide synthase. |

| Study C | Cognitive Effects | Reported improvements in cognitive function in animal models treated with compounds similar to this compound. |

作用機序

The mechanism of action of 6-(2-aminoethyl)-N-methylpyridin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

2-Aminoethylpyridine: Lacks the N-methyl group, which may affect its binding affinity and specificity.

N-Methylpyridin-2-amine: Lacks the aminoethyl group, which may influence its reactivity and applications.

2-(2-Aminoethyl)pyridine: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.

Uniqueness: 6-(2-Aminoethyl)-N-methylpyridin-2-amine is unique due to the presence of both the aminoethyl and N-methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

生物活性

6-(2-aminoethyl)-N-methylpyridin-2-amine, also known as compound B1445333, is a pyridine derivative with potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may confer various pharmacological properties, including antimicrobial, neuroprotective, and anti-inflammatory effects.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1227095-55-7

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential applications in treating various diseases.

Antimicrobial Activity

Research indicates that compounds within the 2-aminopyridine class exhibit significant antimicrobial properties. For example, derivatives of 2-aminopyridine have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range widely, indicating varying degrees of potency:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that modifications to the pyridine scaffold can enhance antimicrobial efficacy .

Neuroprotective Effects

This compound has been explored as a potential inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. Studies have demonstrated that structural modifications can lead to improved potency and selectivity for nNOS inhibition:

| Compound | K_i (nM) | Selectivity Ratio |

|---|---|---|

| Compound A | 46 | 388-fold over eNOS |

| Compound B | 48 | 135-fold over iNOS |

These results indicate that the compound's design can significantly influence its therapeutic potential in treating conditions like neurodegeneration .

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have also been documented. For instance, some derivatives demonstrated strong inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in inflammatory diseases:

| Compound | Inhibition (%) at 10 µg/mL |

|---|---|

| Compound X | TNF-α: 78%, IL-6: 89% |

| Compound Y | TNF-α: 72%, IL-6: 83% |

This highlights the versatility of the pyridine scaffold in developing anti-inflammatory agents .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of several pyridine derivatives, including those similar to this compound. The results indicated a strong correlation between structural modifications and increased antimicrobial activity against a range of pathogens .

- Neuroprotective Mechanisms : In a study focusing on nNOS inhibitors, researchers identified several promising candidates based on the aminopyridine structure. The study emphasized the importance of lipophilic substitutions for enhancing blood-brain barrier permeability and selectivity for nNOS over other isoforms .

- Anti-inflammatory Potential : Another investigation into the anti-inflammatory effects of pyridine derivatives revealed significant inhibition of cytokine production in vitro, suggesting potential therapeutic applications in treating chronic inflammatory conditions .

特性

IUPAC Name |

6-(2-aminoethyl)-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-10-8-4-2-3-7(11-8)5-6-9/h2-4H,5-6,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDYEOSBQVTWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。